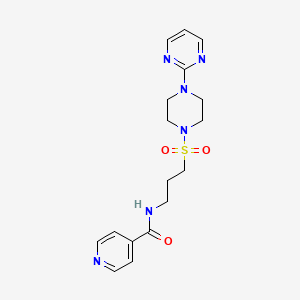
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is a useful research compound. Its molecular formula is C17H22N6O3S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is the serotonergic system . This system is a broad network of neurons that produce and respond to the neurotransmitter serotonin, which is involved in many physiological processes, including mood regulation, appetite, and sleep.
Mode of Action
This compound interacts with its targets by binding to serotonin 5-HT 1A receptors . This interaction can modulate the activity of these receptors, leading to changes in the transmission of serotonin signals. In some cases, it may also interact with the 5-HT 2C receptors .
Biochemical Pathways
The compound’s interaction with the serotonergic system can affect various biochemical pathways. For instance, it can influence the synthesis, release, and reuptake of serotonin , thereby altering the overall levels of this neurotransmitter in the brain . These changes can have downstream effects on mood, appetite, and other physiological processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in serotonergic transmission. By modulating the activity of serotonin receptors, the compound can alter the signaling pathways regulated by this neurotransmitter. This can lead to changes in mood and other physiological responses .
生化分析
Biochemical Properties
It is known that similar compounds have been used as derivatization reagents for carboxyl groups on peptides . This suggests that N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide may interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
Compounds with similar structures have shown to inhibit the formation of blood vessels in vivo in a chick chorioallantoic membrane (CAM) model . This suggests that this compound may have similar effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully known. It is known that similar compounds have shown to provide ATP-competitive, nano-molar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that this compound may exert its effects at the molecular level through similar mechanisms .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Similar compounds have shown to exhibit differential migration and band intensities in DNA binding/cleavage assays . This suggests that this compound may have similar temporal effects in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not yet fully known. Similar compounds have shown significant anti-angiogenic and DNA cleavage activities at certain dosages . This suggests that this compound may have similar dosage effects in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully known. Similar compounds have shown to undergo hydroxylation at the 5’ position of the pyrimidine ring . This suggests that this compound may be involved in similar metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Similar compounds have shown to be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Similar compounds have shown to localize in specific compartments or organelles within the cell .
属性
IUPAC Name |
N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c24-16(15-3-8-18-9-4-15)19-7-2-14-27(25,26)23-12-10-22(11-13-23)17-20-5-1-6-21-17/h1,3-6,8-9H,2,7,10-14H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRMHEFBDWWDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2980921.png)
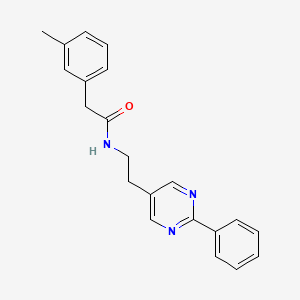

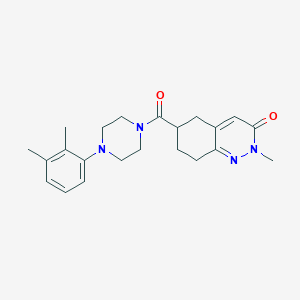
![N-(2-chlorobenzyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980926.png)
![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2980927.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2980928.png)
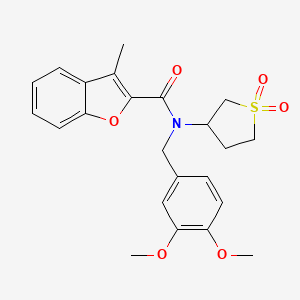
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2980933.png)
![(2,4-dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980935.png)
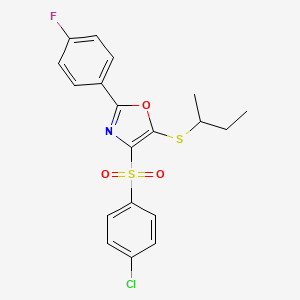

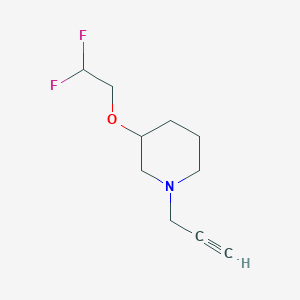
![(1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2980942.png)
